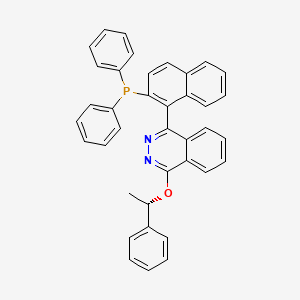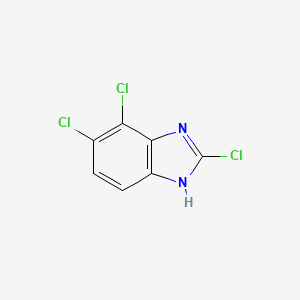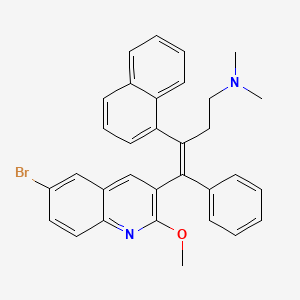
(Z)-4-(6-Bromo-2-methoxyquinolin-3-yl)-N,N-dimethyl-3-(naphthalen-1-yl)-4-phenylbut-3-en-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-4-(6-Bromo-2-methoxyquinolin-3-yl)-N,N-dimethyl-3-(naphthalen-1-yl)-4-phenylbut-3-en-1-amine is a complex organic compound that features a quinoline core substituted with a bromo and methoxy group, along with a naphthalene and phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(6-Bromo-2-methoxyquinolin-3-yl)-N,N-dimethyl-3-(naphthalen-1-yl)-4-phenylbut-3-en-1-amine typically involves multi-step organic reactions. The starting materials often include 6-bromo-2-methoxyquinoline and naphthalene derivatives. The synthetic route may involve:
Formation of the Quinoline Core: This can be achieved through cyclization reactions.
Substitution Reactions: Introduction of the bromo and methoxy groups on the quinoline ring.
Coupling Reactions: Formation of the butenylamine backbone through coupling reactions involving naphthalene and phenyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group.
Reduction: Reduction reactions can occur at the quinoline ring or the double bond in the butenylamine backbone.
Substitution: The bromo group can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Pharmacology: Investigated for its potential as a pharmacophore in drug design, particularly in anti-cancer and anti-microbial agents.
Medicine
Drug Development: Potential use in the development of new therapeutic agents due to its unique structural features.
Industry
Material Science:
Wirkmechanismus
The mechanism of action of (Z)-4-(6-Bromo-2-methoxyquinolin-3-yl)-N,N-dimethyl-3-(naphthalen-1-yl)-4-phenylbut-3-en-1-amine is not well-documented. based on its structure, it may interact with biological targets such as enzymes or receptors through binding interactions involving the quinoline and naphthalene moieties. These interactions could modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-2-(6-Bromo-2-methoxyquinolin-3-yl)-1-(naphthalen-1-yl)-2-phenylethan-1-one
- (1R,2S)-1-(6-Bromo-2-methoxyquinolin-3-yl)-3-((dimethylamino)methyl)-2-(naphthalen-1-yl)-1-phenylbut-3-en-2-ol
Uniqueness
- Structural Features : The presence of both a quinoline and naphthalene moiety, along with the specific substitution pattern, makes (Z)-4-(6-Bromo-2-methoxyquinolin-3-yl)-N,N-dimethyl-3-(naphthalen-1-yl)-4-phenylbut-3-en-1-amine unique compared to other similar compounds.
- Potential Applications : Its unique structure may confer distinct biological activities and applications in various fields.
Eigenschaften
IUPAC Name |
(Z)-4-(6-bromo-2-methoxyquinolin-3-yl)-N,N-dimethyl-3-naphthalen-1-yl-4-phenylbut-3-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H29BrN2O/c1-35(2)19-18-28(27-15-9-13-22-10-7-8-14-26(22)27)31(23-11-5-4-6-12-23)29-21-24-20-25(33)16-17-30(24)34-32(29)36-3/h4-17,20-21H,18-19H2,1-3H3/b31-28- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYWBBSFSQFCIJ-PNOGMODKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=C(C1=CC=CC=C1)C2=C(N=C3C=CC(=CC3=C2)Br)OC)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC/C(=C(\C1=CC=CC=C1)/C2=C(N=C3C=CC(=CC3=C2)Br)OC)/C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H29BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-Bromo-1,3-dihydrofuro[3,4-c]pyridin-4-amine](/img/structure/B8238495.png)
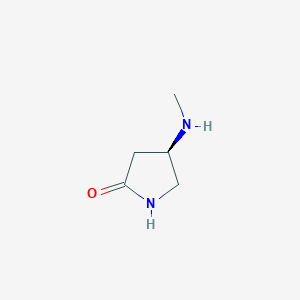
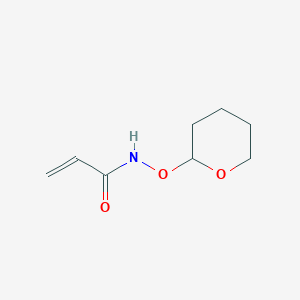
![(11R)-7-(3,5-dimethyl-1,2-oxazol-4-yl)-11-pyridin-2-yl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one](/img/structure/B8238509.png)
![8,8-Dimethyl-7-oxo-2-azaspiro[3.5]non-5-ene-6-carbonitrile hydrochloride](/img/structure/B8238514.png)
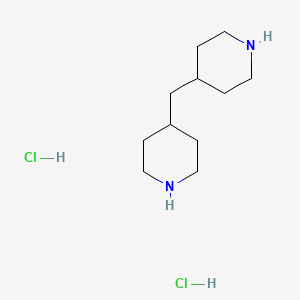
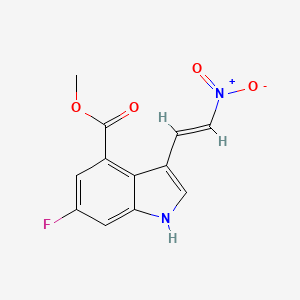
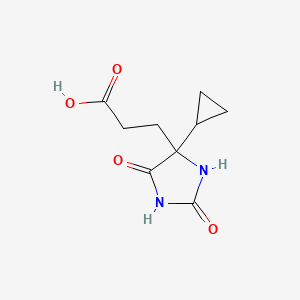
![Tert-butyl 2-(5-oxo-5,6-dihydropyrido[3,4-b]pyrazin-8-yl)acetate](/img/structure/B8238556.png)
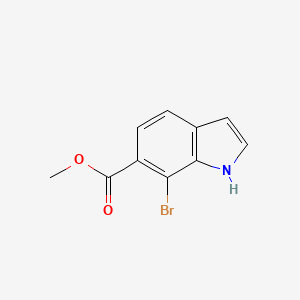
![N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-(phenylmethyl)sulfamide](/img/structure/B8238560.png)
![6-Methyl-8-(methylthio)-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazine](/img/structure/B8238567.png)
